molecular formula C7H5ClF3NO B1311956 5-Chloro-2-(trifluoromethoxy)aniline CAS No. 326-64-7

5-Chloro-2-(trifluoromethoxy)aniline

Cat. No.: B1311956
CAS No.: 326-64-7
M. Wt: 211.57 g/mol
InChI Key: KSBUTBXMRFVLND-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5ClF3NO and a molecular weight of 211.57 g/mol . It is characterized by the presence of a chloro group, a trifluoromethoxy group, and an aniline moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a chloro group is substituted with a trifluoromethoxy group under specific conditions .

Industrial Production Methods

Industrial production of 5-Chloro-2-(trifluoromethoxy)aniline often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as chlorination, nitration, and subsequent reduction to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

5-Chloro-2-(trifluoromethoxy)aniline is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(trifluoromethoxy)aniline is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBUTBXMRFVLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448829
Record name 5-chloro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-64-7
Record name 5-Chloro-2-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 326-64-7
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